molecular formula C29H34N6O3 B611604 (R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 2196243-57-7

(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No. B611604
M. Wt: 514.63
InChI Key: DGHAUZFDWIZFRM-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

USP7-IN-4 is a highly potent and selective allosteric USP7 inhibitor.

Scientific Research Applications

Synthesis and Derivative Development

(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a complex molecule that has been studied in the context of synthesizing novel derivatives. For example, a study focused on synthesizing novel isoxazolines and isoxazoles from pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition processes, which could be related to the broader chemical class of the compound (Rahmouni et al., 2014).

Biological Evaluation

Another study synthesized a series of pyrazolopyrimidines derivatives, similar to our compound of interest, and evaluated them for their anticancer and anti-5-lipoxygenase activities. This suggests potential applications in cancer treatment and inflammation management (Rahmouni et al., 2016).

Potential in Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

A related study in the field of medicinal chemistry synthesized pyrazolo[1,5-a]pyrimidines and found that certain derivatives showed significant anti-inflammatory properties without the ulcerogenic activity typical of many NSAIDs (Auzzi et al., 1983).

Aurora Kinase Inhibition and Cancer Treatment

The compound’s structural class was explored in the development of Aurora kinase inhibitors. These are significant in cancer treatment as they play a role in the regulation of cell division. A derivative was investigated for its potential usefulness in treating cancer, indicating a link to oncological research (ロバート ヘンリー,ジェームズ, 2006).

Antimicrobial Activity

Another study synthesized new derivatives of pyrazolo[1,5-a]pyrimidine and investigated their antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Abdelhamid et al., 2010).

Tautomerism and Chemical Stability

The compound's chemical class was also studied for its tautomerism and stability. One study focused on the structure of the spontaneous transformation products of a similar compound in crystal and solution, which is essential for understanding its chemical behavior (Gubaidullin et al., 2014).

Antiproliferative Activity

The antiproliferative activity of pyrazolopyridine derivatives, which are chemically similar to our compound of interest, has been explored, indicating potential applications in cancer research (Fayed et al., 2019).

properties

CAS RN

2196243-57-7

Product Name

(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Molecular Formula

C29H34N6O3

Molecular Weight

514.63

IUPAC Name

(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

InChI

InChI=1S/C29H34N6O3/c1-20(22-6-4-3-5-7-22)16-24(36)34-14-12-29(38,13-15-34)18-35-19-31-25-26(28(35)37)32-33(2)27(25)23-10-8-21(17-30)9-11-23/h3-11,19-20,38H,12-18,30H2,1-2H3/t20-/m1/s1

InChI Key

DGHAUZFDWIZFRM-HXUWFJFHSA-N

SMILES

O=C1C2=NN(C)C(C3=CC=C(CN)C=C3)=C2N=CN1CC4(O)CCN(C(C[C@H](C5=CC=CC=C5)C)=O)CC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

USP7-IN-4;  USP7IN4;  USP7 IN 4;  USP7IN-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Reactant of Route 2
(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Reactant of Route 3
(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Reactant of Route 4
Reactant of Route 4
(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Reactant of Route 5
(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Reactant of Route 6
(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

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